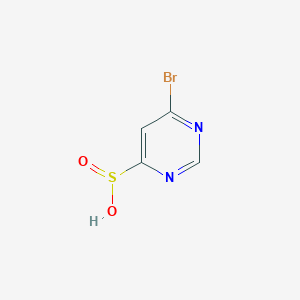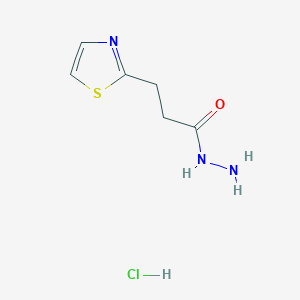
3-(Thiazol-2-yl)propanehydrazidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Thiazol-2-yl)propanehydrazidehydrochloride is a compound that belongs to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-yl)propanehydrazidehydrochloride typically involves the reaction of thiazole derivatives with hydrazine and other reagents under specific conditions. One common method involves the esterification of an acid with methanol to obtain the corresponding ester, followed by boiling in 2-propanol with hydrazine monohydrate . This process results in the formation of the desired hydrazide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient and green methods, such as one-pot multicomponent procedures, can enhance the yield and reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Thiazol-2-yl)propanehydrazidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted thiazole compounds .
Applications De Recherche Scientifique
Biology: Thiazole derivatives, including 3-(Thiazol-2-yl)propanehydrazidehydrochloride, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties
Industry: Thiazole derivatives are used in various industrial applications, including the production of dyes, pigments, and rubber vulcanization agents
Mécanisme D'action
The mechanism of action of 3-(Thiazol-2-yl)propanehydrazidehydrochloride involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s antimicrobial activity may involve the inhibition of key enzymes in bacterial and fungal cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Thiazol-2-yl)propanehydrazidehydrochloride include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug
Uniqueness
What sets this compound apart from other thiazole derivatives is its specific structure and the unique combination of biological activities it exhibits.
Propriétés
Formule moléculaire |
C6H10ClN3OS |
|---|---|
Poids moléculaire |
207.68 g/mol |
Nom IUPAC |
3-(1,3-thiazol-2-yl)propanehydrazide;hydrochloride |
InChI |
InChI=1S/C6H9N3OS.ClH/c7-9-5(10)1-2-6-8-3-4-11-6;/h3-4H,1-2,7H2,(H,9,10);1H |
Clé InChI |
NESAXACVXZOVIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)CCC(=O)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


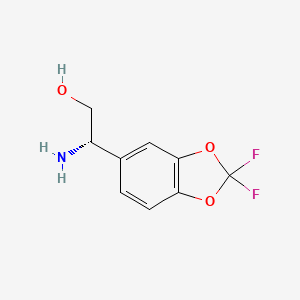
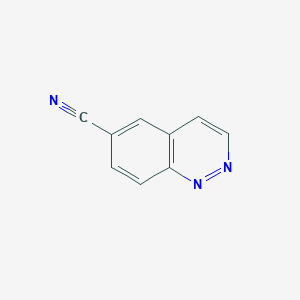

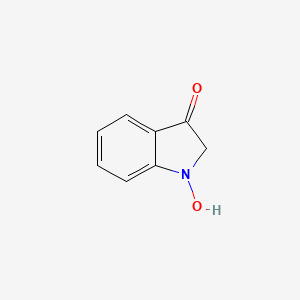
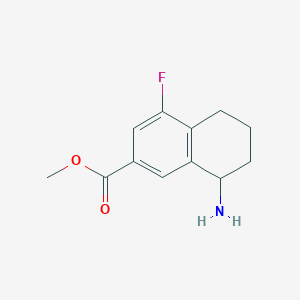
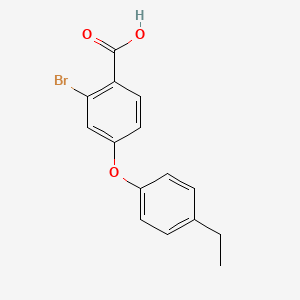

![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
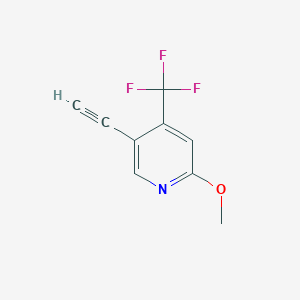
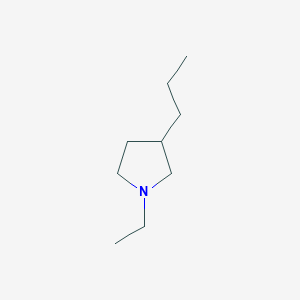

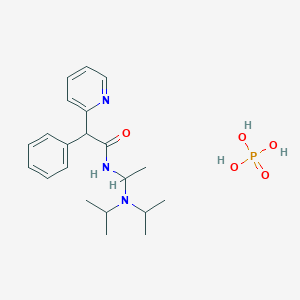
![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
